

2,5-Dimethylphenyl isocyanate structure and synthesis

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Compound of Interest

Compound Name: **2,5-Dimethylphenyl isocyanate**

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An In-depth Technical Guide to **2,5-Dimethylphenyl Isocyanate**: Structure and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of reactive intermediates is crucial. **2,5-Dimethylphenyl isocyanate** is an aromatic isocyanate that serves as a versatile building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack by alcohols, amines, and water to form urethanes, ureas, and other derivatives.

This guide provides a detailed overview of the chemical structure and a primary synthesis route for **2,5-Dimethylphenyl isocyanate**, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

2,5-Dimethylphenyl isocyanate, also known as 2-isocyanato-1,4-dimethylbenzene, is an organic compound with the chemical formula C₉H₉NO.^[1] The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an isocyanate functional group at position 1.

Key Chemical Identifiers:

- Molecular Formula: C₉H₉NO^[2]

- Molecular Weight: 147.18 g/mol [2]
- CAS Number: 40397-98-6[2]
- IUPAC Name: 2-isocyanato-1,4-dimethylbenzene[2]
- SMILES: CC1=CC=C(C)C(=C1)N=C=O[2]

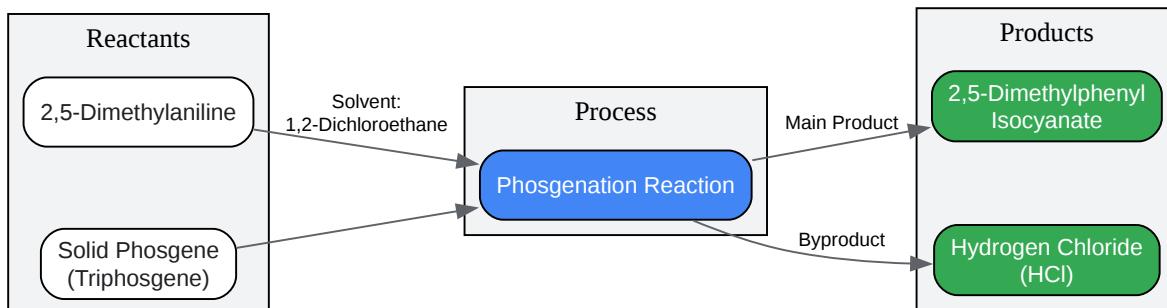
Physical Properties:

- Appearance: Colorless liquid[3][4]
- Boiling Point: 210°C[2]
- Density: 1.043 g/cm³[2]
- Refractive Index: 1.5315[2]

Synthesis of 2,5-Dimethylphenyl Isocyanate

The most established method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[5] In the case of **2,5-Dimethylphenyl isocyanate**, the precursor is 2,5-dimethylaniline (also known as 2,5-xylidine).[6][7] The reaction involves treating the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as solid triphosgene (bis(trichloromethyl)carbonate) or diphosgene (trichloromethyl chloroformate).[6][8]

The general reaction proceeds by the amine attacking the carbonyl carbon of the phosgenating agent, followed by the elimination of hydrogen chloride (HCl) to form the isocyanate.



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Caption: Synthesis workflow for **2,5-Dimethylphenyl Isocyanate** via phosgenation.

Phosgene-Free Synthesis Routes

Due to the high toxicity of phosgene and its derivatives, significant research has been dedicated to developing phosgene-free synthesis routes for isocyanates.^[5] These alternative methods include:

- **Carbonylation of Nitroaromatics:** The direct reaction of nitro compounds with carbon monoxide.^[5]
- **Thermal Decomposition of Carbamates:** Carbamates, which can be synthesized from amines and dimethyl carbonate (DMC), can be thermally decomposed to yield isocyanates.^{[5][9]}
- **Curtius, Hofmann, or Lossen Rearrangements:** These classic organic reactions can be used to convert carboxylic acids or their derivatives into isocyanates.^[10]

While these methods offer a safer alternative, the phosgene route remains a common and efficient method in industrial applications for many aromatic isocyanates.^[5]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific phosgene equivalent used, reaction conditions, and purification methods. The table below summarizes quantitative data

from a documented synthesis.

Parameter	Value	Method	Source
Starting Material	2,5-Dimethylaniline	Phosgenation	[6]
Phosgenating Agent	Solid Phosgene (Triphosgene)	Phosgenation	[6]
Yield	91.04%	Phosgenation	[6]
Purity (HPLC)	98.56%	Phosgenation	[6]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of **2,5-Dimethylphenyl isocyanate** using solid phosgene, based on a patented procedure.[\[6\]](#)

Materials and Equipment:

- 2,5-Dimethylaniline (29.1 g)
- Solid Phosgene (Triphosgene) (29.7 g)
- 1,2-Dichloroethane (200 mL total)
- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
- Heating mantle
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Preparation of Solutions:
 - In a beaker, dissolve 29.1 g of 2,5-dimethylaniline in 100 mL of 1,2-dichloroethane.
 - In the three-neck flask, dissolve 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.
- Reaction Setup:
 - Cool the flask containing the solid phosgene solution to a temperature of 0-5°C using an ice bath.
 - Begin stirring the solution.
- Addition of Amine:
 - Slowly add the 2,5-dimethylaniline solution dropwise to the stirred, cooled solid phosgene solution via the dropping funnel. Maintain the temperature between 0-5°C throughout the addition to control the initial exothermic reaction.
- Reflux:
 - After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80°C.
 - Allow the mixture to reflux for 4.5 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent (1,2-dichloroethane) using a rotary evaporator.
 - The crude product is then purified by distillation under reduced pressure to yield pure **2,5-dimethylphenyl isocyanate**.^[6]

Safety Precautions:

- This procedure must be conducted in a well-ventilated fume hood.
- Phosgene and its equivalents are extremely toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
- Hydrogen chloride gas is evolved as a byproduct; the reflux condenser should be fitted with a gas trap (e.g., a scrubber with a sodium hydroxide solution).

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